N-Boc-N-bis(PEG3-azide)

PROTAC Targeted Protein Degradation Linker SAR

PROTAC linker length critically dictates degradation efficiency-PEG3 outperforms PEG2 and PEG4 in VHL-recruiting BET degrader series. N-Boc-N-bis(PEG3-azide) solves the 'sweet-spot' screening bottleneck with its optimal PEG3 spacer, while the orthogonal Boc-amine and dual azide handles enable stepwise, trifunctional conjugate assembly without statistical mixtures. • PEG3 linker yields superior ternary complex stabilization vs. PEG2/PEG4 in BET PROTAC SAR. • Dual-azide design enables high-avidity probe construction or dual-warhead PROTAC libraries. • 98% purity with cold-chain shipping ensures batch-to-batch reproducibility.

Molecular Formula C21H41N7O8
Molecular Weight 519.6 g/mol
Cat. No. B609470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-bis(PEG3-azide)
SynonymsN-Boc-N-bis(PEG3-azide)
Molecular FormulaC21H41N7O8
Molecular Weight519.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H41N7O8/c1-21(2,3)36-20(29)28(6-10-32-14-18-34-16-12-30-8-4-24-26-22)7-11-33-15-19-35-17-13-31-9-5-25-27-23/h4-19H2,1-3H3
InChIKeyQFOPRIUYDMJUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Boc-N-bis(PEG3-azide) Overview


N-Boc-N-bis(PEG3-azide) (CAS: 1258939-38-6) is a branched polyethylene glycol (PEG)-based linker with a molecular weight of 519.6 g/mol and a molecular formula of C21H41N7O8 . It features a tert-butyloxycarbonyl (Boc)-protected amine core and two terminal azide groups extended by PEG3 chains. This structural configuration enables orthogonal conjugation strategies: the Boc group can be deprotected under acidic conditions to reveal a free amine for coupling to carboxylates or activated esters, while the terminal azides participate in bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne-containing molecules . The compound is primarily employed as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and as a multifunctional building block for advanced bioconjugation applications.

Why N-Boc-N-bis(PEG3-azide) Is Irreplaceable


In the development of proteolysis-targeting chimeras (PROTACs) and advanced bioconjugates, the linker is not an inert spacer but a critical determinant of biological activity and synthetic efficiency. For PROTACs, the length of the polyethylene glycol (PEG) chain directly influences ternary complex formation between the target protein and E3 ligase. Studies have shown that cell activity exhibits significant dependence on linker length, with the trend PEG-3 > PEG-4 ≫ PEG-2 observed across multiple chemical series, suggesting the existence of an optimal linker length 'sweet spot' for specific E3 ligase-target pairs . Furthermore, research on Retro-2-based PROTACs has demonstrated that GSPT1 degradation depends on the length of the flexible PEG chain linker [1]. Therefore, substituting N-Boc-N-bis(PEG3-azide) with an analog possessing a different PEG length (e.g., PEG2, PEG4) can result in a complete loss of degradation activity or unintended neosubstrate targeting. Similarly, replacing the Boc-protected branched bis-azide scaffold with a simpler, monofunctional linker forfeits the orthogonal conjugation capabilities essential for stepwise assembly of complex bifunctional molecules. The following quantitative evidence establishes the specific, measurable advantages of the PEG3 configuration and the orthogonal Boc-azide architecture.

N-Boc-N-bis(PEG3-azide) Differentiation Evidence


PEG3 Linker Length in PROTAC Degradation

Comparative analysis of linker lengths in VHL-recruiting BET PROTACs demonstrates that PEG3 linkers (such as those in AHPC-PEG3-NH2 conjugates) yield superior degradation efficiency compared to PEG2 and PEG4 analogs. In a direct side-by-side comparison, the PEG-3 configuration produced more potent protein degradation than both shorter (PEG-2) and longer (PEG-4) linkers, with the overall trend being PEG-3 > PEG-4 ≫ PEG-2 across two distinct BET inhibitor chemical series . Additionally, studies on Retro-2-based PROTACs reveal that GSPT1 degradation depends critically on PEG chain length, with PEG2-containing molecules unexpectedly degrading GSPT1 despite the propitious anchoring of the linker, highlighting that linker length selection is non-trivial and can dictate target specificity [1].

PROTAC Targeted Protein Degradation Linker SAR

Branched Bis-Azide for Dual-Payload Conjugation

N-Boc-N-bis(PEG3-azide) features a branched architecture with two terminal azide groups, enabling dual-payload late-stage functionalization. This contrasts with monofunctional azide-PEG linkers, which permit only a single conjugation event. The utility of branched bis-azide scaffolds has been demonstrated in the protecting-group-free synthesis of a branched biotin bis-azide chassis that enables dual-payload late-stage functionalization with arbitrary alkynes via click chemistry [1]. This chassis design increases the strength of interaction through multivalent display, with the bis-functionalized probe utilizing a bifurcated linker to present two probes per binding unit [1]. Similarly, N-Boc-N-bis(PEG3-azide) provides two chemically equivalent azide handles, allowing simultaneous or sequential conjugation of two distinct alkyne-bearing payloads (e.g., fluorophores, drugs, targeting ligands) for applications requiring multivalency or dual functionality.

Click Chemistry Bioconjugation Multivalent Scaffolds

Orthogonal Boc-Amine for Sequential Conjugation

N-Boc-N-bis(PEG3-azide) combines a Boc-protected secondary amine with two terminal azide groups, creating an orthogonal trifunctional scaffold. This design contrasts with bis-azide linkers lacking a protected amine (e.g., N,N-Bis(PEG1-azide)), which offer only two identical reactive handles. The Boc group can be selectively deprotected under acidic conditions (e.g., TFA or HCl) to reveal a free amine without affecting the azide moieties . This amine can subsequently be coupled to carboxylic acids, activated esters (NHS), or isocyanates, enabling the sequential attachment of three distinct functional modules in a controlled, stepwise manner . The orthogonal nature of this protection strategy is well-established, with Boc-protected amines providing more reactive handles for chemical modification compared to other groups such as hydroxyls [1].

Orthogonal Synthesis Bifunctional Linkers Sequential Conjugation

PEG3 Chain: Solubility-Flexibility Balance

The PEG3 spacer in N-Boc-N-bis(PEG3-azide) provides a calculated end-to-end distance that is short enough to prevent entropic collapse yet long enough to span distances between binding pockets that often exceed 3 nm in ternary complexes [1]. Compared to shorter PEG2 analogs (molecular weight approximately 343 g/mol for N,N-Bis(PEG2-azide)-N-Boc) , the PEG3 variant (519.6 g/mol) offers increased aqueous solubility and reduced steric hindrance between conjugated payloads. Compared to longer PEG4 analogs (607.7 g/mol), PEG3 maintains sufficient flexibility for productive ternary complex formation while avoiding the excessive conformational entropy that can reduce effective local concentration of warheads [1]. The monodisperse nature of the PEG3 chains ensures absolute chemical homogeneity, which is essential for establishing reliable structure-activity relationships and reproducible biological data [2].

PEGylation Linker Design Bioconjugate Physicochemical Properties

N-Boc-N-bis(PEG3-azide) Application Scenarios


PEG3 Linker Screening in PROTAC Optimization

N-Boc-N-bis(PEG3-azide) is optimally suited for PROTAC linker optimization campaigns where empirical screening of PEG lengths is required to maximize degradation efficiency. Comparative SAR studies have established that PEG3 linkers can outperform both PEG2 and PEG4 in VHL-recruiting BET PROTACs, with the trend PEG-3 > PEG-4 ≫ PEG-2 observed across multiple chemical series . This evidence positions N-Boc-N-bis(PEG3-azide) as a critical building block for constructing PROTAC libraries designed to identify the optimal linker length for a given E3 ligase-target protein pair. The orthogonal Boc-azide architecture further enables modular assembly: the Boc-protected amine can be conjugated to an E3 ligase ligand (e.g., VHL or CRBN ligand) following deprotection, while the two azide handles permit attachment of two distinct warhead molecules for screening or the construction of PROTACs with dual-targeting capability .

Multivalent Imaging Probes and Affinity Reagents

The dual-azide configuration of N-Boc-N-bis(PEG3-azide) enables the construction of multivalent imaging probes and affinity reagents where increased avidity is required. As demonstrated with branched biotin bis-azide scaffolds, the presentation of two identical binding moieties per linker unit increases the strength of interaction through multivalent display [1]. N-Boc-N-bis(PEG3-azide) can be functionalized with two identical fluorophores (e.g., alkyne-Cy5, alkyne-fluorescein) for signal amplification in cellular imaging, or with two copies of a targeting ligand to enhance binding avidity in pull-down assays and surface immobilization applications. The Boc-protected amine provides a third orthogonal attachment point for biotin, a solid support, or a purification tag, enabling the construction of fully modular affinity tools.

Trifunctional Drug Conjugates and Theranostic Agents

N-Boc-N-bis(PEG3-azide) is uniquely suited for the controlled, stepwise assembly of trifunctional molecules such as theranostic agents that combine a targeting ligand, a therapeutic payload, and an imaging moiety within a single molecular entity. The orthogonal Boc-azide architecture allows sequential conjugation: (1) Click chemistry with an alkyne-bearing targeting ligand (e.g., antibody fragment, peptide) at one azide; (2) Click chemistry with an alkyne-bearing fluorophore or radiotracer at the second azide; (3) Acidic Boc deprotection followed by coupling of the free amine to a drug molecule (e.g., cytotoxic payload) via NHS ester or carboxylic acid chemistry . This level of synthetic control is not achievable with homobifunctional linkers (which would yield statistical mixtures of products) or heterobifunctional linkers lacking the third orthogonal handle. The PEG3 spacer provides adequate distance between functional modules to prevent steric interference while maintaining overall conjugate solubility [2].

Nanoparticle Functionalization for Biosensors & Drug Delivery

The branched architecture of N-Boc-N-bis(PEG3-azide) makes it an effective reagent for surface functionalization of nanoparticles, hydrogels, and biosensor platforms. The PEG3 chains provide a hydrophilic corona that reduces non-specific protein adsorption while the dual azides enable high-density immobilization of alkyne-functionalized capture probes. Compared to linear PEG linkers, the branched geometry increases the number of functional groups per surface anchoring point, enhancing sensor sensitivity. The Boc-protected amine can be deprotected to introduce an additional functional handle for covalent attachment to carboxylate-functionalized surfaces or for further elaboration of the surface chemistry. The monodisperse nature of the PEG3 chains ensures reproducible surface coverage and minimizes batch-to-batch variability in functionalized materials, which is critical for applications requiring consistent performance in diagnostic assays and drug delivery systems [2].

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